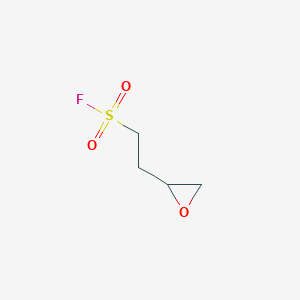

2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride

Vue d'ensemble

Description

2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride, also known as 2-(oxolan-2-yl)ethane-1-sulfonyl fluoride, is a chemical compound with the CAS Number: 2137682-86-9 . It has a molecular weight of 182.22 . The IUPAC name for this compound is 2-(tetrahydrofuran-2-yl)ethane-1-sulfonyl fluoride .

Molecular Structure Analysis

The InChI code for 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride is 1S/C6H11FO3S/c7-11(8,9)5-3-6-2-1-4-10-6/h6H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Regioselective Formation and Conversion : Sulfonyl fluorides, like 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride, are used in the regioselective formation of fluorohydrins and their conversion to fluoroolefins. This process involves the treatment of p-toluene-sulfonates derived from fluorohydrins with potassium tert-butoxide, resulting in high yields of fluoroolefins. Such applications are significant in chemical synthesis and material science (Suga, Hamatani, & Schlosser, 1990).

Ring-Opening Reactions : Another application involves the smooth and regioselective ring-opening of oxiranes, a class of cyclic ethers, under mild conditions. These reactions are promoted by catalysts such as tetrabutylammonium fluoride and are essential in organic synthesis for producing various chemical compounds (Tanabe, Mori, & Yoshida, 1997).

Synthesis of Sulfur-Containing Compounds : Sulfonyl fluorides are also used in the preparation and reactions of sulfur-containing compounds like 1,2-oxathietan 2,2-dioxides. These compounds offer a route to internal polyhalogenoalkenes and have applications in the fields of pharmaceuticals and agrochemicals (Cookson et al., 1982).

Electrochemical Synthesis : Sulfonyl fluorides are synthesized through electrochemical oxidative coupling of thiols and potassium fluoride. This method is environmentally friendly and has a broad substrate scope, making it valuable in various synthetic applications (Laudadio et al., 2019).

Machine Learning in Fluorination Reactions : The use of machine learning to fine-tune reagent and base structure in sulfonyl fluoride synthesis demonstrates its application in fluorinating diverse classes of alcohols. This advancement indicates the role of computational methods in optimizing chemical reactions (Nielsen et al., 2018).

Preparation of Tetrabutylphosphonium Fluoride : Tetrabutylphosphonium fluoride, prepared from sulfonyl fluorides, is used for selective nucleophilic fluorination of oxiranes and other compounds. This showcases the versatility of sulfonyl fluorides in creating valuable reagents for chemical synthesis (Seto et al., 1991).

Synthesis of Aliphatic Sulfonyl Fluorides : Recent research has developed methods for the synthesis of aliphatic sulfonyl fluorides, highlighting their growing importance in chemical biology and molecular pharmacology. These methods allow for the creation of a wide range of structures, underlining the adaptability of sulfonyl fluoride chemistry (Xu et al., 2019).

Propriétés

IUPAC Name |

2-(oxiran-2-yl)ethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYRHYUVGSZLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide](/img/structure/B3075173.png)